molecular formula C19H18ClN5O3S B2996155 Ethyl 4-[[2-[[4-amino-5-(2-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate CAS No. 781654-69-1

Ethyl 4-[[2-[[4-amino-5-(2-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate

Cat. No.: B2996155
CAS No.: 781654-69-1
M. Wt: 431.9
InChI Key: SIUZRLBCMJCPPS-UHFFFAOYSA-N
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Description

This compound features a 1,2,4-triazole core substituted at position 5 with a 2-chlorophenyl group and at position 4 with an amino group. A sulfanyl acetyl linker connects the triazole to an ethyl 4-aminobenzoate ester (Fig. 1). The 2-chlorophenyl moiety introduces steric and electronic effects, while the ester group enhances solubility. Such compounds are often explored for antimicrobial , anticancer , or pesticidal activities due to the triazole ring's versatility in interacting with biological targets.

Properties

IUPAC Name

ethyl 4-[[2-[[4-amino-5-(2-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN5O3S/c1-2-28-18(27)12-7-9-13(10-8-12)22-16(26)11-29-19-24-23-17(25(19)21)14-5-3-4-6-15(14)20/h3-10H,2,11,21H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIUZRLBCMJCPPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

Without specific target information, it’s challenging to determine the exact biochemical pathways affected by this compound. Compounds containing similar functional groups have been found to interact with various biochemical pathways, including those involved in cell signaling, protein synthesis, and metabolic processes.

Pharmacokinetics

The pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME), are not well-studied. The presence of the ethyl benzoate group suggests potential for esterase-mediated metabolism, while the amino and triazole groups may undergo various transformations. The compound’s bioavailability would depend on these factors, as well as on its solubility and stability.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, the stability of the compound could be affected by pH due to the presence of ionizable groups. Similarly, temperature could influence the compound’s solubility and therefore its bioavailability.

Biological Activity

Ethyl 4-[[2-[[4-amino-5-(2-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate is a chemical compound that has garnered interest due to its potential biological activities. This compound, characterized by its unique structure, combines a triazole ring with an amino group and a sulfanylacetyl moiety, making it a candidate for various therapeutic applications. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Molecular Formula and Weight

PropertyValue
Molecular FormulaC21H22ClN5O2S
Molecular Weight444 g/mol
IUPAC NameThis compound
InChI KeyBVVUNQKEAAIBGH-UHFFFAOYSA-N

Antimicrobial Activity

Research indicates that compounds containing triazole rings exhibit significant antimicrobial properties. This compound has been tested against various microbial strains.

Table 1: Antimicrobial Activity Results

Microbial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans64 µg/mL

These results suggest that the compound may serve as a potential antimicrobial agent, particularly against Gram-negative bacteria.

Antiplasmodial Activity

In vitro studies have demonstrated that this compound exhibits antiplasmodial activity against Plasmodium falciparum. The compound has shown effectiveness in inhibiting the growth of chloroquine-resistant strains.

Case Study: Antiplasmodial Efficacy

A study conducted on murine models infected with Plasmodium yoelii reported that treatment with this compound resulted in:

  • Reduction of Parasitemia : A significant decrease in parasitemia levels was observed after treatment.
  • Increased Survival Rates : Mice treated with the compound showed improved survival rates compared to untreated controls.

Cytotoxicity and Safety Profile

The safety profile of this compound was evaluated through cytotoxicity assays on various human cell lines.

Table 2: Cytotoxicity Assay Results

Cell LineIC50 (µM)
HeLa>100
MCF7>100
HepG280

The results indicate that the compound exhibits low cytotoxicity at therapeutic concentrations, suggesting a favorable safety profile for further development.

The proposed mechanism of action for this compound involves:

  • Inhibition of Enzyme Activity : The triazole moiety may inhibit specific enzymes critical for microbial survival.
  • Disruption of Membrane Integrity : The sulfanyl group could interact with microbial membranes, leading to increased permeability and cell death.

Comparison with Similar Compounds

Structural and Functional Variations

The following table summarizes key structural differences and biological activities of analogous compounds:

Compound Name Substituents on Triazole Ring Ester Group Molecular Weight Biological Activity References
Ethyl 4-[[2-[[4-amino-5-(2-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate (Target) 5-(2-chlorophenyl), 4-amino Ethyl 439.90* Not explicitly reported -
Methyl 4-[[2-[[4-amino-5-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate 5-(4-chlorophenyl), 4-amino Methyl 425.87 Potential pesticidal activity
Ethyl 4-[({[5-(4-chlorobenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate 5-(4-chlorobenzyl), 4-pyrrole Ethyl 495.98 Antimicrobial
Ethyl 4-({[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate 5-phenyl, 4-amino Ethyl 397.45 Unspecified
2-[[4-amino-5-(2,4-dichlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(9-ethylcarbazol-3-yl)acetamide 5-(2,4-dichlorophenyl), 4-amino - 511.42 Anticancer potential

*Calculated based on molecular formula C₁₉H₁₈ClN₅O₃S.

Key Observations

Substituent Position on Phenyl Ring: The target compound's 2-chlorophenyl group may confer distinct steric hindrance compared to 4-chlorophenyl () or phenyl (). This could alter binding affinity in enzymatic pockets .

Ester Group Modifications :

  • Replacement of ethyl with methyl () reduces lipophilicity, possibly affecting membrane permeability and metabolic stability .

Biological Activity Trends: Compounds with 4-chlorobenzyl () or 4-chlorophenyl () substituents show antimicrobial or pesticidal activity, suggesting chlorine's role in disrupting microbial/pest enzymes .

Research Findings and Implications

Antimicrobial Activity

Triazole derivatives with chlorinated aryl groups (e.g., 4-chlorobenzyl in ) exhibit moderate to strong antimicrobial effects against Staphylococcus aureus and Escherichia coli, attributed to interference with bacterial cell wall synthesis . The target compound's 2-chlorophenyl group may offer similar efficacy but requires empirical validation.

Anticancer Potential

Analogues like 2-[[4-amino-5-(2,4-dichlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(9-ethylcarbazol-3-yl)acetamide () inhibit cancer cell proliferation via apoptosis induction, highlighting the importance of bulky substituents (e.g., carbazole) in enhancing cytotoxicity . The target compound’s simpler structure may lack this potency but could serve as a lead for optimization.

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